molecular formula C18H15ClO4 B11983456 (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Cat. No.: B11983456
M. Wt: 330.8 g/mol
InChI Key: XSSRVUNPQCDMQS-GORDUTHDSA-N
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Description

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules and materials. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

Biology

In biological research, the compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It serves as a lead compound for developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications are explored in drug discovery and development. Its biological activities make it a candidate for further investigation in preclinical and clinical studies.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
  • (2E)-1-(3-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
  • (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one

Uniqueness

The uniqueness of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClO4

Molecular Weight

330.8 g/mol

IUPAC Name

(E)-1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

InChI

InChI=1S/C18H15ClO4/c1-21-16-7-4-13(19)11-14(16)15(20)5-2-12-3-6-17-18(10-12)23-9-8-22-17/h2-7,10-11H,8-9H2,1H3/b5-2+

InChI Key

XSSRVUNPQCDMQS-GORDUTHDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)/C=C/C2=CC3=C(C=C2)OCCO3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C=CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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